N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Overview
Description
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 200.152477885 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide typically involves the reaction of N-methylacetamide with a suitable pyrrolidine derivative. Reaction conditions are meticulously controlled to ensure high yield and purity, often involving solvent choice, temperature regulation, and use of catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may employ continuous flow processes for efficiency and scalability. Techniques such as reactive distillation or catalytic hydrogenation can be adapted to streamline production while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide participates in various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Can be reduced to amines or alcohols under specific conditions.
Substitution: Undergoes nucleophilic substitution due to its functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminium hydride are common choices.
Substitution: Halogenating agents like thionyl chloride or p-toluenesulfonyl chloride can be employed.
Major Products: The major products formed from these reactions vary depending on the reactants and conditions used. For instance, oxidation might yield hydroxy ketones, while reduction could result in secondary amines.
Scientific Research Applications
Comprehensive Description: N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide finds extensive use in research:
Chemistry: Serves as a building block in organic synthesis, aiding in the creation of complex molecules.
Biology: Investigated for its potential in modifying biological molecules and acting as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and in the formulation of advanced materials.
Mechanism of Action
Effects and Molecular Targets: The compound’s mechanism of action is often linked to its ability to interact with various molecular targets. It may bind to enzyme active sites or interact with receptors, leading to alterations in biochemical pathways. These interactions often involve hydrogen bonding and van der Waals forces.
Pathways Involved: The compound can modulate pathways related to inflammation, pain response, or metabolic processes, depending on its specific functionalization and application context.
Comparison with Similar Compounds
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-butanamide
Each of these similar compounds exhibits unique properties that can be leveraged for specific applications, but none possess the exact same balance of functionality and reactivity as N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide.
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Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)11(2)8-10-4-3-5-12(10)6-7-13/h10,13H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXJFFINGQSLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166187 | |
Record name | Acetamide, N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-10-4 | |
Record name | Acetamide, N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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